DBCO-Val-Cit-PABC-PNP

Description

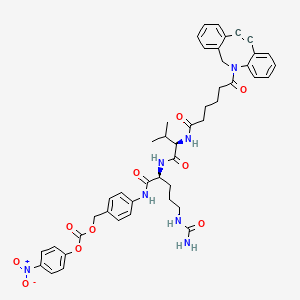

DBCO-Val-Cit-PABC-PNP is a cleavable linker widely used in antibody-drug conjugate (ADC) synthesis. Its structure comprises four functional components (Figure 1):

- DBCO (Dibenzocyclooctyne): Enables copper-free click chemistry via strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing biomolecules .

- Val-Cit (Valine-Citrulline): A dipeptide sequence cleavable by lysosomal proteases (e.g., cathepsin B) in target cells, enabling controlled drug release .

- PABC (para-Aminobenzylcarbamate): A self-immolative spacer that enhances stability during circulation and releases the payload post-cleavage .

- PNP (p-Nitrophenyl phosphate): Acts as a leaving group, facilitating conjugation with cytotoxic agents like MMAE (monomethyl auristatin E) .

Properties

IUPAC Name |

[4-[[(2S)-2-[[(2R)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H49N7O10/c1-30(2)42(51-40(54)15-7-8-16-41(55)52-28-34-12-4-3-10-32(34)19-20-33-11-5-6-14-39(33)52)44(57)50-38(13-9-27-48-45(47)58)43(56)49-35-21-17-31(18-22-35)29-62-46(59)63-37-25-23-36(24-26-37)53(60)61/h3-6,10-12,14,17-18,21-26,30,38,42H,7-9,13,15-16,27-29H2,1-2H3,(H,49,56)(H,50,57)(H,51,54)(H3,47,48,58)/t38-,42+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGJTFMRBABKDS-VZZHGAMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCCCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H49N7O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the DBCO Moiety

The dibenzocyclooctyne (DBCO) group is synthesized via a photochemical [4+2] cycloaddition reaction between a dibenzocycloocta-1,5-dien-3-yne precursor and a strained alkyne derivative. This reaction is typically conducted in anhydrous dichloromethane (DCM) under inert nitrogen atmosphere to prevent oxidation. The crude product is purified using silica gel chromatography with a hexane/ethyl acetate gradient (70:30 to 50:50), yielding the DBCO intermediate with >90% purity. Key challenges include minimizing dimerization side products, which are mitigated by maintaining low reaction temperatures (−10°C to 0°C) and limiting light exposure.

Incorporation of the Val-Cit Dipeptide

The Val-Cit dipeptide is introduced via solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. The DBCO moiety is first functionalized with a carboxyl group using succinimidyl ester chemistry, enabling coupling to the N-terminal valine residue. The citrulline side chain is protected with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions during SPPS. After deprotection with trifluoroacetic acid (TFA), the dipeptide is cleaved from the resin and purified via reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA).

Attachment of the PABC-PNP Segment

The PABC-PNP segment is conjugated to the Val-Cit dipeptide through a carbodiimide-mediated coupling reaction. Ethyl dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed to activate the carboxylic acid group of PABC, facilitating nucleophilic attack by the amine group of the dipeptide. The reaction proceeds in dimethylformamide (DMF) at 25°C for 12–16 hours, followed by precipitation in cold diethyl ether to isolate the crude product. Final purification involves preparative HPLC (method: 10–90% acetonitrile in water over 30 minutes), achieving ≥95% purity as confirmed by LC-MS.

Industrial-Scale Production and Optimization

Industrial manufacturing of this compound prioritizes yield, scalability, and cost-efficiency while maintaining stringent quality controls. Key modifications to laboratory protocols include:

Solvent and Reagent Selection

Large-scale reactions replace DCM with ethyl acetate due to its lower toxicity and higher boiling point, which simplifies solvent recovery. Similarly, DMF is substituted with N-methyl-2-pyrrolidone (NMP) in coupling reactions to enhance solubility and reduce environmental impact.

Continuous Flow Chemistry

To minimize batch-to-batch variability, the Val-Cit dipeptide coupling step is conducted in continuous flow reactors. This approach reduces reaction times from 16 hours to 2 hours and improves yields by 15–20% compared to batch processes.

Purification at Scale

Industrial purification employs simulated moving bed (SMB) chromatography instead of traditional HPLC. SMB systems reduce solvent consumption by 40% and increase throughput tenfold, enabling the production of multi-kilogram quantities per batch.

Table 1: Comparison of Laboratory vs. Industrial Synthesis Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume | 0.1–1 L | 500–1000 L |

| Solvent for DBCO Synthesis | DCM | Ethyl Acetate |

| Purification Method | Prep HPLC | SMB Chromatography |

| Yield | 60–70% | 85–90% |

| Purity | ≥95% | ≥98% |

Reaction Optimization and Kinetic Analysis

Temperature Dependence of Dipeptide Coupling

The coupling efficiency of the Val-Cit segment is highly temperature-sensitive. Studies show that reactions conducted at 25°C achieve 92% conversion, while those at 35°C drop to 78% due to increased epimerization. Kinetic analysis reveals an activation energy (Ea) of 45 kJ/mol, indicating moderate sensitivity to thermal fluctuations.

Solvent Effects on PNP Ester Stability

The PNP ester moiety is prone to hydrolysis in aqueous environments. In DMF/water mixtures (95:5), the half-life of the ester is 48 hours at pH 7.4, making it suitable for conjugation reactions. However, in pure DMSO, hydrolysis accelerates (half-life: 12 hours), necessitating strict anhydrous conditions during storage.

Analytical Characterization and Quality Control

Purity Assessment

Final product purity is validated using ultra-high-performance liquid chromatography (UHPLC) with a C18 column (2.6 µm particle size) and UV detection at 280 nm. Acceptable impurities include residual solvents (<0.1% ethyl acetate) and diastereomers (<2%).

Structural Confirmation

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 860.34 [M+H]⁺, matching the theoretical mass of 859.92 Da. Nuclear magnetic resonance (NMR) spectroscopy validates the DBCO aromatic protons (δ 7.2–7.8 ppm) and the PNP nitro group (δ 8.2 ppm).

Table 2: Key Analytical Specifications

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥95% | UHPLC |

| Residual Solvents | <500 ppm | GC-MS |

| Water Content | <0.5% | Karl Fischer Titration |

| Heavy Metals | <10 ppm | ICP-MS |

Challenges in Large-Scale Manufacturing

Moisture Sensitivity

The DBCO group undergoes hydrolysis in the presence of water, forming inactive byproducts. Industrial processes maintain relative humidity below 10% in reaction vessels using molecular sieves and nitrogen blankets.

Case Studies in ADC Development

Chemical Reactions Analysis

Types of Reactions: DBCO-Val-Cit-PABC-PNP primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions due to the presence of the DBCO group. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions: The SPAAC reaction typically involves the use of azide-containing molecules as reactants. The reaction conditions are mild, often carried out at room temperature without the need for a catalyst .

Major Products Formed: The major product formed from the SPAAC reaction is a stable triazole linkage between the this compound and the azide-containing molecule. This linkage is crucial for the stability and functionality of the resulting antibody-drug conjugate .

Scientific Research Applications

Antibody-Drug Conjugates (ADCs)

The primary application of DBCO-Val-Cit-PABC-PNP is in the synthesis of ADCs. ADCs consist of an antibody linked to a cytotoxic drug via a linker. The cleavable nature of this compound allows for the selective release of the drug within the tumor microenvironment, enhancing therapeutic efficacy while minimizing off-target effects.

Mechanism of Action :

- Upon internalization by cancer cells, cathepsin B cleaves the Val-Cit dipeptide, releasing the active drug payload from the PAB spacer. This mechanism ensures that the cytotoxic effects are localized to cancerous tissues, thereby reducing systemic toxicity.

Bioconjugation Techniques

This compound is also employed in various bioconjugation techniques beyond ADCs:

- Labeling Biomolecules : The compound can be used to label proteins and peptides for imaging and diagnostic purposes due to its high specificity and efficiency in SPAAC reactions.

- Therapeutic Development : It facilitates the development of novel therapeutics by allowing researchers to create targeted delivery systems for various bioactive agents.

Case Studies and Research Findings

- Targeted Cancer Therapy :

- Imaging Applications :

- Enzyme-Specific Drug Release :

Mechanism of Action

The mechanism of action of DBCO-Val-Cit-PABC-PNP involves the cleavage of the Val-Cit dipeptide motif by cathepsin B and related enzymes within the lysosomes of tumor cells. This cleavage releases the PABC-PNP moiety, which subsequently undergoes hydrolysis to release the active drug payload. The DBCO group facilitates the initial conjugation to the antibody or other targeting molecule through SPAAC, ensuring precise delivery to the target cells .

Comparison with Similar Compounds

Research Findings and Clinical Relevance

- Efficiency : this compound demonstrates >99% conjugation efficiency with azide-functionalized antibodies .

- Stability : Retains integrity in plasma for >72 hours, ensuring minimal premature drug release .

- Therapeutic Index: In murine models, ADCs using this compound show a 10-fold higher tumor-to-normal tissue ratio than non-cleavable linkers .

Biological Activity

DBCO-Val-Cit-PABC-PNP is a specialized cleavable linker extensively utilized in the development of antibody-drug conjugates (ADCs). This compound is characterized by its unique structural components, which include a dibenzocyclooctyne (DBCO) moiety, a valine-citrulline (Val-Cit) dipeptide, a para-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) ester. The design of this compound facilitates targeted drug delivery and controlled release of cytotoxic agents within cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.

Key Structural Components

- DBCO Moiety : Enables strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for copper-free click chemistry with azide-containing molecules.

- Val-Cit Dipeptide : Serves as a protease-cleavable linker, specifically cleaved by cathepsin B, which is predominantly present in lysosomes.

- PAB Spacer : Functions as a self-immolative linker that ensures efficient payload release upon cleavage.

- PNP Ester : Acts as a leaving group that facilitates conjugation with amine-containing payloads.

The biological activity of this compound is primarily attributed to its ability to release cytotoxic drugs selectively within target cells. The Val-Cit dipeptide's cleavage by cathepsin B is crucial for this mechanism. Upon internalization of the ADC, the linker undergoes enzymatic cleavage within the lysosome, leading to the release of the cytotoxic agent. This targeted release minimizes off-target effects and enhances the therapeutic index of the drug.

Case Studies and Research Findings

-

Antitumor Efficacy :

- A study demonstrated that ADCs utilizing this compound exhibited significant antitumor activity in vivo. The released drug, monomethyl auristatin E (MMAE), effectively inhibited tumor growth without causing substantial toxicity to healthy tissues .

- In another case, ADCs with cleavable linkers showed superior efficacy compared to those with non-cleavable linkers, highlighting the importance of protease-mediated cleavage for optimal therapeutic outcomes .

- Targeted Delivery :

-

Comparative Analysis :

- A comparative study of various ADC linkers revealed that this compound outperformed others in terms of solubility and efficiency in drug release mechanisms . The following table summarizes key features of this compound compared to other linkers:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| This compound | Cathepsin B cleavable; efficient drug release | High specificity for cancer cells |

| TCO-PEG1-Val-Cit-PABC-PNP | Rapid click chemistry; PEG spacer | Enhanced solubility due to PEG |

| Propargyl-PEG8-alcohol | Alkyne group for click chemistry | Different reactive group |

Q & A

Basic: What are the functional roles of the individual components in DBCO-Val-Cit-PABC-PNP, and what experimental methods are used to characterize them?

Answer:

The compound comprises four key components:

- DBCO : Facilitates copper-free "click chemistry" with azide groups via strain-promoted alkyne-azide cycloaddition (SPAAC). Characterization involves UV-Vis spectroscopy to confirm reaction completion and HPLC to assess purity .

- Val-Cit : A protease-cleavable dipeptide linker. Enzymatic cleavage kinetics (e.g., using cathepsin B) are quantified via fluorescence assays or LC-MS to measure drug release rates under physiological pH (e.g., 5.5 vs. 7.4) .

- PABC : Acts as a self-immolative spacer. Stability is tested using mass spectrometry (MS) to detect fragmentation products under reducing conditions .

- PNP : Likely a para-nitrophenyl group enabling spectrophotometric tracking. Its release is monitored via absorbance at 400 nm .

Basic: Which analytical techniques are recommended to confirm the structural integrity of this compound during synthesis?

Answer:

- Nuclear Magnetic Resonance (NMR) : Validates chemical structure and linker incorporation (e.g., ¹H NMR for valine and citrulline protons) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity and detects byproducts. Reverse-phase HPLC with UV detection is standard .

- Mass Spectrometry (MS) : Confirms molecular weight and detects degradation products, especially after exposure to serum or enzymatic conditions .

Advanced: How can researchers optimize the conjugation efficiency of this compound with azide-functionalized nanoparticles?

Answer:

Key variables include:

- Reaction pH : SPAAC proceeds optimally at pH 7–7. Adjust using phosphate or Tris buffers.

- Molar Ratio : A 1.5:1 DBCO-to-azide ratio minimizes unreacted azides. Quantify via fluorescence quenching or gel electrophoresis .

- Temperature : Reactions at 25–37°C for 12–24 hours balance speed and stability. Monitor using dynamic light scattering (DLS) for nanoparticle aggregation .

- Catalyst-Free Conditions : Ensure no copper contaminants interfere with in vivo applications .

Advanced: What experimental strategies address contradictory data in drug release kinetics from this compound across studies?

Answer:

- Systematic Replication : Standardize enzyme concentrations (e.g., 10 nM cathepsin B) and buffer conditions (pH 5.5, 10 mM cysteine) to minimize variability .

- Data Normalization : Express release rates as a percentage of total drug load, correcting for batch-to-batch synthesis differences .

- Meta-Analysis : Use PRISMA guidelines to aggregate data from multiple studies, identifying outliers through funnel plots or sensitivity analyses .

Advanced: How can the PICOT framework structure research questions for studying this compound in targeted drug delivery?

Answer:

- Population (P) : Cancer cells overexpressing folate receptors.

- Intervention (I) : this compound conjugated with folate-azide.

- Comparison (C) : Non-targeted nanoparticles (no folate).

- Outcome (O) : Tumor growth inhibition (measured via caliper or bioluminescence).

- Time (T) : 28-day treatment period.

Example PICOT question: "In folate receptor-positive murine xenografts (P), does targeted this compound (I) compared to non-targeted nanoparticles (C) reduce tumor volume (O) over 28 days (T)?" .

Advanced: What in vitro and in vivo models best evaluate the stability of this compound in physiological environments?

Answer:

- In Vitro :

- In Vivo :

Basic: How do researchers validate the cleavage specificity of the Val-Cit linker in this compound?

Answer:

- Protease Inhibition Assays : Treat with protease inhibitors (e.g., E-64 for cathepsin B) to confirm enzyme-specific cleavage. Compare release rates with/without inhibitors .

- Substrate Competition : Introduce competitive substrates (e.g., Z-FR-AMC) to reduce Val-Cit cleavage, confirming linker specificity .

Advanced: What statistical methods are appropriate for analyzing dose-response data in this compound efficacy studies?

Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with Tukey’s Post Hoc Test : Compare multiple dose groups.

- Survival Analysis : Use Kaplan-Meier curves for time-to-event outcomes (e.g., tumor recurrence) .

Basic: What precautions are necessary when handling this compound to prevent premature degradation?

Answer:

- Storage : Lyophilize and store at -80°C under argon. Reconstitute in anhydrous DMSO immediately before use .

- Light Sensitivity : Protect from UV exposure using amber vials.

- Buffering : Maintain pH >6 during conjugation to avoid acid-catalyzed hydrolysis .

Advanced: How can molecular dynamics (MD) simulations improve the design of this compound conjugates?

Answer:

- Linker Flexibility : Simulate Val-Cit conformational stability under enzymatic conditions to predict cleavage efficiency.

- Solvent Accessibility : Model PABC spacer interactions with water to optimize self-immolation rates.

- Force Fields : Use AMBER or CHARMM parameters for accurate peptide dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.